Cas no 1805396-15-9 (2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol)

2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol 化学的及び物理的性質
名前と識別子
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- 2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol
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- インチ: 1S/C7H5BrF3NO/c8-6-4(9)1-3(7(10)11)5(2-13)12-6/h1,7,13H,2H2
- InChIKey: QLJWOGPBFZIJFM-UHFFFAOYSA-N
- ほほえんだ: BrC1=C(C=C(C(F)F)C(CO)=N1)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- トポロジー分子極性表面積: 33.1
- 疎水性パラメータ計算基準値(XlogP): 1.7
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029062024-1g |
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol |
1805396-15-9 | 97% | 1g |
$1,549.60 | 2022-04-01 |
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol 関連文献
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1. Book reviews
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Shixin Wu,Jiamin Zeng,Hong Xie,Sum Huan Ng Anal. Methods, 2016,8, 7025-7029
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanolに関する追加情報
Recent Advances in the Study of 2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol (CAS: 1805396-15-9)
2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol (CAS: 1805396-15-9) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This compound, characterized by its unique bromo and difluoromethyl substituents, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have explored its utility in the design of novel pharmaceuticals, particularly in the areas of kinase inhibitors and antimicrobial agents.
The structural features of 2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol make it an attractive scaffold for medicinal chemists. The presence of fluorine atoms enhances the metabolic stability and bioavailability of the resulting compounds, while the bromo substituent provides a handle for further functionalization via cross-coupling reactions. Recent research has focused on optimizing synthetic routes to this compound and evaluating its reactivity in various chemical transformations. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of potent kinase inhibitors targeting cancer-related pathways.
In addition to its synthetic utility, 2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol has been investigated for its direct biological activity. Preliminary studies suggest that it may exhibit inhibitory effects against certain bacterial strains, although the mechanism of action remains under investigation. Researchers are also exploring its potential as a building block for the development of positron emission tomography (PET) tracers, leveraging the fluorine atoms for isotopic labeling. These diverse applications underscore the compound's importance in contemporary chemical biology research.
The latest advancements in the field have also highlighted the importance of 1805396-15-9 in fragment-based drug discovery. Its relatively small size and high ligand efficiency make it an ideal candidate for screening against various biological targets. A recent high-throughput screening campaign identified several promising hits derived from this scaffold, with nanomolar affinity for disease-relevant proteins. These findings were presented at the 2024 American Chemical Society National Meeting, generating considerable interest among pharmaceutical researchers.
Looking forward, the research community anticipates further exploration of 2-Bromo-5-(difluoromethyl)-3-fluoropyridine-6-methanol's potential. Current efforts are directed toward understanding its pharmacokinetic properties and toxicity profile, which will be crucial for its translation into clinical applications. Collaborative projects between academic institutions and pharmaceutical companies are underway to accelerate the development of derivatives based on this scaffold, with particular focus on addressing unmet medical needs in oncology and infectious diseases.
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